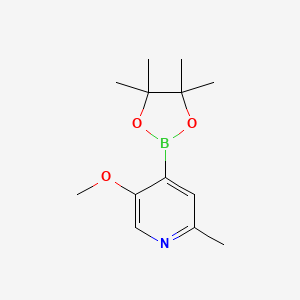

5-Methoxy-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.:

Cat. No.: VC19946633

Molecular Formula: C13H20BNO3

Molecular Weight: 249.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20BNO3 |

|---|---|

| Molecular Weight | 249.12 g/mol |

| IUPAC Name | 5-methoxy-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C13H20BNO3/c1-9-7-10(11(16-6)8-15-9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |

| Standard InChI Key | GGHKEEIZJLZNFX-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2OC)C |

Introduction

Synthesis and Applications

-

Synthesis: The synthesis of such compounds typically involves the reaction of a halogenated pyridine with a boronic acid or its ester in the presence of a palladium catalyst.

-

Applications: Boronic acid derivatives are crucial in organic synthesis for cross-coupling reactions. They are also used in drug discovery and development due to their ability to participate in various chemical transformations.

Research Findings

While specific research findings on 5-Methoxy-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are not readily available, related compounds have shown promise in various fields:

-

Cytotoxicity Studies: Some pyridine derivatives have been studied for their cytotoxic effects against cancer cell lines, showing potential as anticancer agents .

-

Biological Activity: Pyridine derivatives are known for their diverse biological activities, including antiplatelet and antitumor effects .

Data Tables

Given the lack of specific data on 5-Methoxy-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, we can provide a general overview of related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume